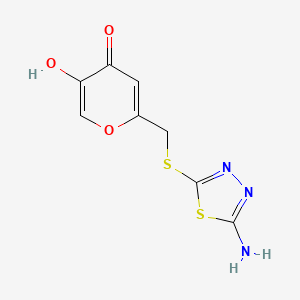

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Vue d'ensemble

Description

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C8H7N3O3S2 and its molecular weight is 257.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité inhibitrice de l'uréase

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one: des dérivés ont été conçus et synthétisés pour leur potentiel en tant qu'inhibiteurs de l'uréase . L'uréase est une enzyme qui catalyse l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone, un processus crucial pour certaines bactéries comme Helicobacter pylori. Inhiber cette enzyme peut être une approche stratégique pour traiter les infections causées par ces bactéries. Les composés synthétisés montrent des résultats prometteurs in vitro, certains dérivés présentant une activité inhibitrice élevée, ce qui en fait des candidats potentiels pour une évaluation pharmacologique plus approfondie.

Activité diurétique

Des dérivés du composé ont été explorés pour leur activité diurétique . Les diurétiques sont des médicaments qui augmentent l'excrétion d'eau de l'organisme et sont utilisés pour traiter des affections comme l'hypertension et l'œdème. Les dérivés synthétisés ont été évalués pour leur capacité à augmenter le débit urinaire in vivo sur des modèles animaux. Certains dérivés ont démontré un niveau élevé d'action diurétique, ainsi que des propriétés kaliurétiques, salurétiques et natriurétiques satisfaisantes, indiquant leur potentiel en tant que nouveaux agents thérapeutiques.

Synthèse de substances biologiquement actives

Les dérivés du composé font partie d'une tendance continue dans la synthèse de nouvelles molécules contenant des systèmes hétérocycliques à fort potentiel pharmacologique . Ces dérivés offrent des possibilités de modification structurale étendues, ce qui est crucial pour développer de nouvelles substances biologiquement actives. La recherche dans ce domaine se concentre sur la synthèse et la caractérisation de ces composés, ce qui pourrait conduire à la découverte de nouveaux médicaments.

Modification structurale et conception de médicaments

La flexibilité structurale des dérivés de thiadiazole et de triazole permet des modifications significatives, ce qui est essentiel dans la conception de médicaments . Le composé sert de point de départ pour créer une variété de dérivés, chacun ayant des activités biologiques potentiellement uniques. Cette polyvalence structurale est particulièrement précieuse dans le domaine de la chimie médicinale pour le développement de thérapies ciblées.

Exploration du potentiel pharmacologique

Le composé et ses dérivés sont étudiés pour leur potentiel pharmacologique dans divers domaines thérapeutiques . En raison des caractéristiques structurales du composé, il peut interagir avec différentes cibles biologiques, offrant un large spectre d'activité qui peut être exploité à des fins thérapeutiques.

Analyse chimique et caractérisation

Des méthodes physico-chimiques modernes comme la spectroscopie RMN 1H, la spectrophotométrie IR et l'analyse élémentaire sont utilisées pour confirmer la structure des dérivés synthétisés . Ces techniques assurent la pureté et l'identité des composés, ce qui est essentiel pour les tests biologiques et le développement d'applications ultérieurs.

Étalons de référence pour les tests pharmaceutiques

Certains dérivés du composé sont utilisés comme étalons de référence dans les tests pharmaceutiques pour garantir l'exactitude des méthodes analytiques . Ces étalons sont cruciaux pour le contrôle de la qualité des produits pharmaceutiques, fournissant une référence pour l'identification et la quantification des substances.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity .

Mode of Action

It is known that similar compounds interact with their targets through both π-π stacking and c=s-π interactions .

Biochemical Pathways

Related compounds have been shown to inhibit the urease enzyme, which catalyzes the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori .

Result of Action

Related compounds have been shown to exhibit inhibitory activity against the urease enzyme .

Analyse Biochimique

Biochemical Properties

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the survival of the bacteria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits urease by binding to its active site, which involves interactions with key amino acid residues . This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting the growth of urease-producing bacteria. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on urease and other enzymes for several days, but its activity may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its biological activity. Toxicological studies have highlighted the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, resulting in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The interaction with transporters and binding proteins influences the compound’s localization and accumulation, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells. Additionally, the compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins.

Propriétés

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S2/c9-7-10-11-8(16-7)15-3-4-1-5(12)6(13)2-14-4/h1-2,13H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFVRTJHXOFVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

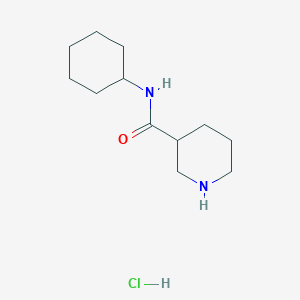

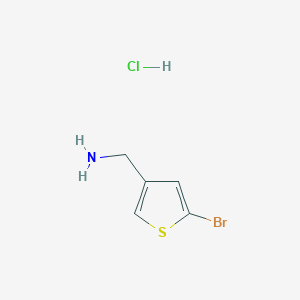

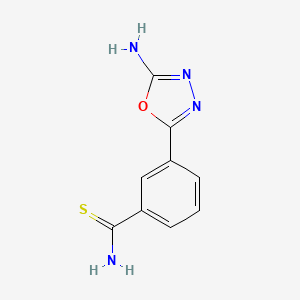

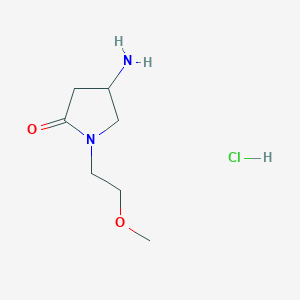

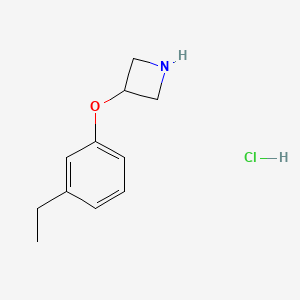

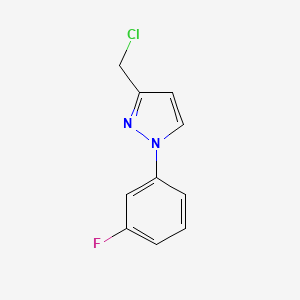

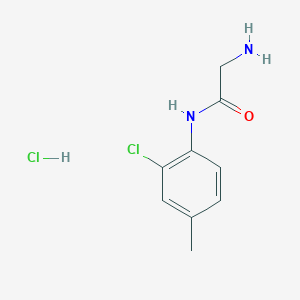

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)

![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)

![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)

![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)

![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)